Tebutam

Description

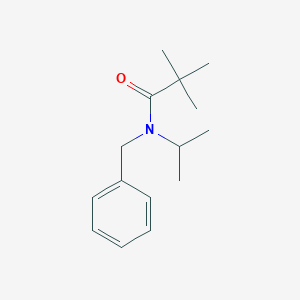

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKCKKDSSSRYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041691 | |

| Record name | Butam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35256-85-0 | |

| Record name | Tebutam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35256-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebutam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035256850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N-isopropyl-2,2-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Q5P667CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Tebutam S Herbicidal Action

Molecular and Cellular Targets in Plant Systems

The herbicidal activity of Tebutam stems from its interaction with specific molecular and cellular components essential for plant growth and division.

Microtubule Assembly Inhibition

One of the established mechanisms of action for this compound is the inhibition of microtubule assembly. Microtubules, dynamic polymers composed of tubulin proteins, are critical components of the plant cytoskeleton, playing vital roles in cell wall synthesis, cell shape determination, intracellular transport, and chromosome segregation during cell division. Herbicides that inhibit microtubule assembly, including certain dinitroanilines, are known to disrupt these processes. This compound has been categorized within herbicide groups associated with microtubule assembly inhibition and the disruption of microtubule organization uni.luuni.lu. This interference with microtubule dynamics prevents their proper formation and function within the plant cell.

Disruption of Plant Cell Division

The inhibition of microtubule assembly by this compound directly leads to the disruption of plant cell division. Microtubules form the spindle fibers necessary for the separation of chromosomes during mitosis and are involved in the formation of the phragmoplast, which guides cell plate formation during cytokinesis. By inhibiting microtubule assembly, this compound interferes with these critical stages of the cell cycle. This disruption prevents successful nuclear division and cytokinesis, halting cell proliferation which is essential for plant growth and development herts.ac.uk. The consequence is an arrest of cell division in susceptible plants.

Inhibition of Protein Synthesis

Based on the available search results, there is limited strong evidence to definitively establish the inhibition of protein synthesis as a primary mechanism of action for this compound in plant systems. While one source briefly mentions "protein production" in a context related to this compound herts.ac.uk, detailed research findings specifically demonstrating this compound's direct inhibitory effect on plant protein synthesis machinery (such as ribosomes or associated factors) were not prominently found in the provided information. The well-established mechanisms focus on cytoskeletal disruption and lipid biosynthesis inhibition.

Acyl-ACP Thioesterase (FAT) Inhibition

Recent research has identified Acyl-ACP Thioesterase (FAT) as a significant molecular target for this compound. wppdb.comthegoodscentscompany.comnih.govnih.govnih.gov. FAT enzymes are a family of proteins found exclusively in higher plants and play a crucial role in fatty acid biosynthesis within the plastids. This compound, along with other herbicides such as cumyluron, oxaziclomefone, bromobutide, and methyldymron, has been shown to inhibit the activity of these enzymes. wppdb.comthegoodscentscompany.comnih.gov. This identification has led to the classification of this compound based on its activity against FAT nih.gov. Studies involving FAT binding assays and inhibition assays have provided data supporting this compound's role as a FAT inhibitor. wppdb.comthegoodscentscompany.com.

FAT enzymes are responsible for terminating the process of de novo fatty acid biosynthesis in plant plastids. They catalyze the cleavage of the thioester bond between a growing fatty acid chain and an acyl carrier protein (ACP), releasing free fatty acids wppdb.comnih.govnih.govnih.gov. These free fatty acids are then exported from the plastids and utilized for the synthesis of various lipids essential for membrane formation, energy storage, and other critical physiological and developmental processes wppdb.comnih.govnih.gov. Inhibition of FAT by this compound disrupts this crucial termination step, leading to an accumulation of acyl-ACP complexes and a reduction in the pool of free fatty acids available for downstream lipid synthesis. This disruption in fatty acid biosynthesis impairs the production of essential lipids, severely impacting plant growth and viability wppdb.comnih.gov.

Comparative Analysis of this compound's Mode of Action with Other Herbicides

This compound's mode of action, the inhibition of acyl-ACP thioesterase (FAT), places it within a specific group of herbicides that target lipid biosynthesis nih.govresearchgate.netresearchgate.netresearchgate.net. This is a promising mode of action, particularly for combating herbicide-resistant weeds, as FATs are absent in animals, suggesting a lower risk of toxicity researchgate.net.

Historically, this compound was sometimes grouped with other mitosis inhibitors or benzamides due to structural similarities asacim.org.arwiley-vch.dehracglobal.com. However, its specific target site, FAT, distinguishes it mechanistically from many other herbicide groups.

Herbicides are classified based on their mode of action or target site to aid in resistance management ufl.edudpird.wa.gov.aumissouri.edu. The repeated use of herbicides with the same site of action can lead to the development of resistant weed populations dpird.wa.gov.aumissouri.edu. Therefore, understanding the distinct mechanism of this compound is crucial for strategic weed control and rotating herbicides with different modes of action ufl.edudpird.wa.gov.au.

Other herbicide modes of action include the inhibition of acetolactate synthase (ALS), acetyl-CoA carboxylase (ACCase), photosynthesis inhibitors, and those that affect microtubule organization (mitosis inhibitors) ufl.eduuppersouthplatte.orgwordpress.comfrontiersin.orgwiley-vch.de. While some older classifications might have broadly categorized this compound with mitosis inhibitors asacim.org.arwiley-vch.deufl.edu, the identification of FAT inhibition as its specific site of action provides a more precise understanding of its herbicidal activity nih.govresearchgate.netnih.gov.

For comparative purposes, here is a simplified overview of selected herbicide modes of action:

| HRAC Group | Mechanism of Action | Examples (Note: this compound is in Group 0, Unknown/Other, due to recent reclassification prior to FAT identification being widely adopted in classifications) |

| A | Acetyl CoA Carboxylase (ACCase) Inhibitors | Sethoxydim, Clethodim |

| B | Acetolactate Synthase (ALS) Inhibitors | Sulfonylureas, Imidazolinones |

| C1, C2, C3 | Photosynthesis Inhibitors (PSII) | Atrazine, Diuron |

| K1, K2, K3 | Growth Inhibition / Mitosis Inhibition | Trifluralin, Pendimethalin (Microtubule Organization) |

| Z (or 0) | Unknown / Other | This compound (now identified as FAT inhibitor) nih.govresearchgate.netresearchgate.netresearchgate.nethracglobal.com |

Note: Herbicide classification systems like HRAC and WSSA are periodically updated as new information on modes of action becomes available. This compound was previously classified differently before its specific site of action as a FAT inhibitor was confirmed and widely recognized hracglobal.com.

The identification of FAT as the target site for this compound, along with other herbicides like cumyluron, oxaziclomefone, and bromobutide, highlights a distinct mechanism compared to widely used herbicides targeting ALS or ACCase nih.govresearchgate.netresearchgate.net. This distinction is valuable for developing strategies to manage herbicide resistance, which often arises from repeated exposure to herbicides with the same mode of action dpird.wa.gov.auuppersouthplatte.orgwiley-vch.de.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Tebutam and Its Analogues

Advanced Synthetic Methodologies for Tebutam and Related Compounds

While specific advanced synthetic methodologies solely focused on this compound are not extensively detailed in the provided search results, the synthesis of structurally related compounds and analogues often employs various established and modern organic chemistry techniques. For instance, the synthesis of trifluoromethyl-cyclobutane analogues, which can serve as isosteric replacements for the tert-butyl group found in this compound, involves reactions of carboxylic acids with sulfur tetrafluoride on a gram-to-multigram scale. acs.orgnih.govresearchgate.net This method is applicable to various (hetero)aromatic cyclobutane (B1203170) carboxylic acids. acs.org Another example in related herbicidal chemistry includes the synthesis of substituted hexahydrofuro[3,4-b]furans, which involves reactions of aldehydes with specific silyloxy-hydroxypentenes catalyzed by borane (B79455) trifluoride etherate. nih.gov The synthesis of thiazolopyridines, another class of herbicides, can involve optimized reduction methods. researchgate.net These examples highlight the use of diverse synthetic strategies, including fluorination reactions and catalyzed couplings, in the preparation of herbicide molecules and their analogues.

Rational Design and Synthesis of this compound Analogues

Rational design of this compound analogues would typically involve modifying its core structure to potentially enhance its herbicidal activity, alter its physical properties, or improve its metabolic profile. This process is guided by an understanding of the parent compound's interaction with its biological target, which for this compound is the inhibition of microtubule assembly. herts.ac.uk

One approach to designing analogues involves bioisosteric replacement, where specific atoms or groups are substituted with others that have similar steric and electronic properties. u-tokyo.ac.jpcambridgemedchemconsulting.com This can lead to compounds with comparable biological activity but potentially improved properties like metabolic stability or solubility. u-tokyo.ac.jpcambridgemedchemconsulting.com The synthesis of such analogues would then follow from the rational design, employing appropriate synthetic routes to construct the desired molecular architectures. For example, the synthesis of trifluoromethyl-cyclobutane analogues as tert-butyl replacements is a direct application of this rational design principle. acs.orgnih.gov

Structure-Activity Relationship Investigations

SAR studies are crucial for understanding which parts of a molecule are essential for its biological activity and how modifications to these parts affect that activity. By synthesizing and testing a series of analogues with systematic structural variations, researchers can gain insights into the structural requirements for optimal herbicidal efficacy.

The tert-butyl group is a common structural motif in many bioactive compounds, including this compound. acs.orgresearchgate.netnih.gov Its replacement with bioisosteres is a strategy used in SAR studies to investigate the impact of this bulky group on biological activity and physicochemical properties. acs.orgresearchgate.netnih.gov

| Compound | Tert-Butyl Present | Water Solubility (μM) | Metabolic Stability (CLint, mg min⁻¹ μL⁻¹) |

| This compound | Yes | 324 | 57 |

| This compound CF₃-cyclobutane Analogue (Compound 50) | No | 233 | 107 |

This data illustrates that the isosteric replacement of the tert-butyl group with a CF₃-cyclobutane moiety in this compound leads to measurable changes in its physicochemical and metabolic properties. acs.orgnih.gov

Structural modifications to the this compound molecule, beyond isosteric replacements, would be expected to influence its interaction with the microtubule assembly process, thereby affecting its herbicidal activity. While specific detailed SAR studies on a wide range of this compound modifications are not provided in the search results, the principle is well-established in herbicide discovery. For other herbicide classes targeting different modes of action, such as acyl-ACP thioesterase inhibitors, SAR studies have revealed the importance of specific structural features and substitutions for potent inhibitory activity and efficacy against weeds. nih.govresearchgate.netnih.govresearchgate.netmdpi.com For example, modifications to bicyclic or spirocyclic scaffolds and the nature and position of substituents on attached aromatic rings have been shown to significantly impact herbicidal activity. nih.govresearchgate.netmdpi.com Applying these principles to this compound would involve systematically altering different parts of the molecule (e.g., the benzyl (B1604629) group, the isopropyl group, or the pivalamide (B147659) core) and evaluating the resulting compounds for their ability to inhibit microtubule assembly and their efficacy as herbicides.

Environmental Dynamics and Ecotoxicological Implications of Tebutam

Environmental Fate in Terrestrial Systems

The fate of tebutam in soil is influenced by several processes, including adsorption, desorption, degradation, and mobility. These interactions dictate its persistence, availability for plant uptake or microbial breakdown, and potential for leaching into groundwater mdpi.comcsic.es.

Adsorption and Desorption Processes in Soil

Adsorption and desorption are key processes regulating the concentration of this compound in the soil solution and its distribution between the solid and liquid phases. The extent and strength of these interactions are influenced by the physicochemical properties of this compound and the characteristics of the soil, such as organic matter content and clay content agropages.commdpi.comcsic.esethz.chnih.gov.

The kinetics of adsorption describe the rate at which this compound binds to soil particles. Studies on pesticide adsorption kinetics often reveal a biphasic process: an initial rapid phase followed by a slower phase rsc.orgdergipark.org.tr. This suggests that readily available binding sites are quickly occupied, followed by slower diffusion into less accessible sites within the soil matrix or organic matter csic.es. While specific kinetic data for this compound were not extensively detailed in the search results, the general principles of pesticide adsorption kinetics in soil, involving both fast and slow components, are applicable mdpi.comrsc.orgdergipark.org.tr.

Adsorption and desorption isotherms describe the equilibrium relationship between the concentration of a chemical in the soil solution and the amount adsorbed onto the soil at a constant temperature csic.esnih.gov. These relationships are often modeled using empirical equations like the Freundlich and Langmuir isotherms nih.govdergipark.org.tr. The Freundlich model is commonly used to describe heterogeneous adsorption sites and is often found to fit pesticide adsorption data well nih.govdergipark.org.tr. The Freundlich adsorption constant (KF) indicates the adsorption capacity of the soil, while the exponent (1/n) provides information about the intensity of adsorption nih.gov. Desorption isotherms can reveal the reversibility of the adsorption process. Hysteresis, where desorption is slower or less complete than adsorption, can occur, leading to a fraction of the pesticide becoming less available over time csic.esrsc.org. Research indicates that the Freundlich model can also be suitable for describing the desorption equilibrium of pesticides in soil nih.gov.

Adsorption Kinetics

Degradation Pathways and Half-Life in Soil

This compound undergoes degradation in soil, which reduces its concentration over time. The rate of degradation is commonly expressed by its half-life (DT₅₀), the time required for 50% of the compound to dissipate google.com. Degradation can occur through biological processes (biodegradation by microorganisms) and physicochemical processes (hydrolysis, photolysis) google.com. The half-life of this compound in soil is reported to be approximately 2 months agropages.com. This indicates a moderate persistence in the terrestrial environment.

Mobility and Leaching Potential within Soil Profiles

The mobility of this compound in soil determines its potential to be transported through the soil profile, potentially reaching groundwater researchgate.netnih.gov. Mobility is influenced by the balance between adsorption-desorption, degradation, and water movement mdpi.comnih.gov. This compound is bound by the organic matter of soil agropages.com. The Groundwater Ubiquity Score (GUS) index, which considers both persistence (half-life) and mobility (based on adsorption), can be used to assess leaching potential herts.ac.ukresearchgate.net. This compound has a calculated GUS leaching potential index of 4.63, which is interpreted as high leachability herts.ac.uk. This suggests that this compound has the potential to move through the soil profile and potentially contaminate groundwater, especially in soils with low organic matter and high water flow researchgate.netorst.edu.

Here is a summary of key environmental fate parameters for this compound:

| Property | Value | Interpretation | Source |

| Soil DT₅₀ (approximate) | 2 months | Moderately persistent | agropages.com |

| Adsorption | Bound by soil organic matter | agropages.com | |

| GUS Leaching Potential Index | 4.63 | High leachability | herts.ac.uk |

| Water Solubility | 0.79 g/l (pH 7, 20 °C) | Slightly soluble | agropages.com |

| Log P (n-octanol/water) | 3 | Moderately lipophilic | agropages.com |

Ecological Effects on Non-Target Organisms within Ecosystems

Pesticides, including herbicides like this compound, can have unintended consequences on non-target organisms within terrestrial and aquatic ecosystems beyondpesticides.orgmarciastoppesticidi.itwur.nl. Assessing these ecological effects is a critical part of environmental risk assessment beyondpesticides.orgeuropa.eu.

This compound has been classified as harmful to aquatic life with long lasting effects nih.govlgcstandards.com. Ecotoxicity data for this compound on various aquatic organisms are available. For algae (Scenedesmus), the LC₅₀ (96 h) is reported as 82 mg/l agropages.comlgcstandards.com. For fish, LC₅₀ (96 h) values range from 18.7 to 23 mg/l for different species like moonfish, bluegill sunfish, and rainbow trout agropages.comlgcstandards.com. These values indicate moderate toxicity to aquatic organisms herts.ac.uklgcstandards.com.

Data on the toxicity of this compound to terrestrial non-target organisms appear to be less extensive in the provided search results compared to aquatic organisms. However, general assessments of pesticide impacts highlight potential negative effects on terrestrial vertebrates, invertebrates (including pollinators and soil organisms), and microorganisms beyondpesticides.orgmarciastoppesticidi.iteuropa.eu. Acute oral ecotoxicity for bees is reported as moderate herts.ac.uk. For earthworms, acute ecotoxicity is also considered moderate herts.ac.uk.

The potential for this compound to leach into groundwater herts.ac.uk raises concerns about potential exposure of aquatic organisms in surface water and groundwater systems. The classification of this compound as harmful to aquatic life with long-lasting effects underscores the importance of considering its impact on aquatic ecosystems nih.govlgcstandards.com.

Further detailed research findings on the effects of this compound on a wider range of terrestrial non-target organisms, including soil macro- and mesofauna and microbial communities, would provide a more comprehensive understanding of its ecological implications within terrestrial ecosystems europa.eu.

Aquatic Ecosystem Exposure and Potential Impacts

This compound is classified as harmful to aquatic life with long-lasting effects. nih.govlgcstandards.com Studies have investigated its toxicity to various aquatic organisms, including algae and fish. agropages.comlgcstandards.comljmu.ac.uk

Reported Aquatic Toxicity Data for this compound

| Organism | Endpoint | Concentration (mg/l) | Exposure Time | Source |

| Algae (Scenedesmus) | LC50 | 82 | 96 hours | agropages.comlgcstandards.com |

| Fish | LC50 | 18.7 | 96 hours | lgcstandards.com |

| Rainbow trout | LC50 | 23 | 96 hours | agropages.com |

| Bluegill sunfish | LC50 | 19 | 96 hours | agropages.com |

| Moonfish | LC50 | 18.7 | 96 hours | agropages.com |

Based on available data, this compound shows moderate acute ecotoxicity to fish and Daphnia. herts.ac.uk The general note for this compound indicates it is hazardous for water, and the product should not be allowed to reach groundwater, water courses, or sewage systems due to the danger to drinking water if even small quantities leak into the ground. lgcstandards.com

Terrestrial Ecosystem Exposure and Potential Impacts (e.g., soil flora and fauna)

This compound can impact terrestrial ecosystems, including soil flora and fauna. ljmu.ac.ukfsc.orgmdpi.com It is bound by the organic matter of soil. agropages.com

Reported Terrestrial Ecotoxicity Data for this compound

| Organism | Endpoint | Value (mg kg⁻¹) | Interpretation | Source |

| Earthworms | Acute 14 day LC₅₀ | 200 | Moderate | herts.ac.uk |

Earthworms are often used as model organisms in soil ecotoxicology due to their close contact with soil and sensitivity to pollutants. researchtrend.netmdpi.com They can exhibit changes in morphology, behavior, fecundity, and biochemical constituents when exposed to harmful substances. researchtrend.net While general information on terrestrial toxicity testing includes species like earthworms, soil microorganisms, plants, birds, and bees, specific detailed research findings for this compound's impact on soil flora and fauna beyond the acute earthworm toxicity are not extensively detailed in the provided search results. chemsafetypro.com However, pesticides in general can pose a direct threat to the environment, where they can persist and bioaccumulate, affecting non-targeted organisms. mdpi.com

Biogeochemical Cycling of this compound and Its Metabolites

The biogeochemical cycling of this compound involves its behavior in environmental systems, including persistence, degradation, and mobility. This compound is bound by the organic matter of soil, with a reported DT₅₀ (half-life) of approximately 2 months. agropages.com Studies on this compound's degradation in soil under controlled laboratory conditions showed that 50% was degraded in 14 days, and nearly 41% was mineralized in the same period. researchgate.net Non-extractable residues reached 46% of the initial applied amounts in 12 days, and their slow release appeared to contribute to the mineralization process. researchgate.net Degradation products were observed to form and some appeared to persist in the soil medium. researchgate.net While the search results mention the formation of degradation products, specific details on the chemical identity and environmental fate of this compound's metabolites are not provided. researchgate.net this compound is considered to have high leachability and mobility in drainflow. herts.ac.uk Its persistence and low adsorption to soil can lead to transport to groundwater through leaching and to surface water through run-off. epa.gov

Advanced Analytical Methodologies for Tebutam Detection and Quantification

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step in the analysis of Tebutam, aiming to isolate the analyte from the matrix and remove interfering substances. Several techniques are employed for this purpose.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation method in pesticide residue analysis due to its simplicity and effectiveness across various matrices, including fruits, vegetables, and cereals. eurl-pesticides.eueurl-pesticides.euwaters.com The general QuEChERS procedure involves sample homogenization, extraction with an organic solvent (commonly acetonitrile), and partitioning of the analytes into the organic phase using salts. eurl-pesticides.eueurl-pesticides.euwaters.com For this compound analysis, an acetate-buffered version of the QuEChERS method has been employed. eurl-pesticides.eu This method typically involves weighing the sample, adding cold deionized water and ceramic homogenizers, followed by vigorous shaking with acetonitrile (B52724). eurl-pesticides.eu The addition of salts and buffers aids in phase separation and improves extraction efficiency. eurl-pesticides.eueurl-pesticides.eu Following extraction, centrifugation is performed to precipitate matrix co-extractives. eurl-pesticides.eu

Dispersive Solid-Phase Extraction (d-SPE) is often used as a cleanup step after the initial extraction in QuEChERS-based methods. sigmaaldrich.comwaters.com In d-SPE, a sorbent material is added directly to the extract to remove matrix interferences such as pigments, fatty acids, and sugars. waters.comlcms.cz Common sorbents include primary-secondary amine (PSA), C18, and graphitized carbon black (GCB), often used in combination with anhydrous magnesium sulfate (B86663) to remove residual water. eurl-pesticides.eueurl-pesticides.eulcms.cz For this compound analysis within multi-residue pesticide methods, d-SPE clean-up has been applied to acetonitrile extracts. sigmaaldrich.com This involves transferring the supernatant extract to a tube containing the sorbent mixture, shaking, and centrifuging to remove the precipitated matrix components. eurl-pesticides.euwaters.comlcms.cz

Multi-Functional Filters (MFF) represent an advanced approach to d-SPE cleanup, integrating multiple sorbent layers into a single filter device. sigmaaldrich.comsci-hub.se An MFF designed for tea analysis, for instance, incorporated porous polyvinylpolypyrrolidone (PVPP) to remove polyphenols and a mixture of PSA, GCB, and anhydrous magnesium sulfate for the removal of other interfering substances. sci-hub.se This allows for rapid and effective cleanup of extracts prior to analysis. sci-hub.se this compound has been included as an analyte in studies utilizing d-SPE with MFF for pesticide residue determination. sigmaaldrich.com

Solid-Phase Microextraction (SPME) is a solvent-free technique that combines sampling, extraction, and preconcentration in a single step. researchgate.netthermofisher.com It involves exposing a coated fiber to the sample matrix (liquid or gas), where analytes partition onto the fiber coating. thermofisher.com The fiber is then directly inserted into the injection port of a chromatographic system for thermal desorption of the analytes. thermofisher.com SPME has been coupled with GC-MS/MS for the assessment of airborne pesticides, including this compound, demonstrating its utility for pre-concentrating analytes from complex environmental samples. researchgate.netresearchgate.net SPME has also been used as a preconcentration step in honey analysis following QuEChERS extraction and d-SPE cleanup for the determination of a wide range of pollutants, including this compound. researchgate.net

Dispersive Solid-Phase Extraction (d-SPE) Applications

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other co-extracted compounds before detection and quantification. Both liquid and gas chromatography are commonly employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation of a wide range of pesticides, including those that are polar or thermolabile and not suitable for GC analysis. shimadzu.com These techniques utilize a liquid mobile phase to carry the analytes through a stationary phase (column). eurl-pesticides.eusci-hub.se UHPLC offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, operating at higher pressures with smaller particle size columns. waters.comtf-group.ch this compound has been analyzed using HPLC and UHPLC coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or quadrupole time-of-flight mass spectrometry (QTOF-MS), for its quantification in various matrices. sigmaaldrich.comeurl-pesticides.eusci-hub.seshimadzu.comtf-group.chuni.lualgimed.comsciex.jp Studies have demonstrated the application of UHPLC-MS/MS for multi-residue pesticide analysis, including this compound, in matrices like rice and tea. sigmaaldrich.comsci-hub.se

Research findings highlight the effectiveness of UHPLC coupled with QTOF-MS for the rapid detection of pesticide residues in tea samples following MFF-based d-SPE cleanup. sci-hub.se This method showed satisfactory linearity with correlation coefficients greater than 0.985 for analyzed pesticides, including this compound. sci-hub.se Limits of quantification were below 10 µg/kg, and recoveries ranged from 66.83% to 118.33% at spiked levels of 50 and 100 μg/kg, with relative standard deviations below 20%. sci-hub.se

Data from a study on pesticide screening in cucumber matrix using QuEChERS and LC-MS/MS (specifically, a 3200 QTRAP system) showed representative recovery and estimated detection limit for this compound. algimed.comsciex.jp

| Matrix | Sample Preparation | Analytical Technique | Recovery (%) | Estimated Detection Limit (ng/mL) |

| Cucumber | QuEChERS | LC-MS/MS (3200 QTRAP) | 87.2 | 11.4 |

Gas Chromatography (GC) is a well-established technique for the separation of volatile and semi-volatile organic compounds, including many pesticides. cardiff.ac.ukphenomenex.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase contained within a heated column. phenomenex.com this compound is amenable to GC analysis. scientificlabs.co.ukcardiff.ac.uksigmaaldrich.com GC is frequently coupled with mass spectrometry (GC-MS), including tandem mass spectrometry (GC-MS/MS) or ion-trap tandem mass spectrometry (GC-MSn), for the detection and quantification of pesticides. sigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netphenomenex.comthermofisher.comgoogle.com GC-MS/MS offers high selectivity and sensitivity through the use of multiple reaction monitoring (MRM) transitions. phenomenex.comthermofisher.com

Studies have utilized GC-MS/MS for the multi-residue analysis of pesticides, including this compound, in various matrices such as green beans and honey. researchgate.netthermofisher.com A method for the rapid analysis of pesticides in green beans using GC-MS/MS following SPE clean-up included this compound, reporting a retention time of 11.04 minutes. thermofisher.com The method demonstrated good linearity with a correlation coefficient (R²) of 0.998 and an average recovery of 91.7% with a precision (CV) of 10.4% at a spiked level of 0.010 mg/kg. thermofisher.com

GC coupled with Orbitrap high-resolution mass spectrometry (GC-Orbitrap) has also been applied for pesticide screening and quantification, including this compound, in cereals following QuEChERS extraction. eurl-pesticides.eugoogle.comeurl-pesticides.eu This technique provides high mass accuracy, aiding in compound identification and reducing false positives. google.comeurl-pesticides.eu

Data from a GC-MS/MS analysis of pesticides, including this compound, shows its retention time and characteristic ions. cardiff.ac.ukphenomenex.com

| Compound | Retention Time (min) | Characteristic Ions (m/z) |

| This compound | 11.04 thermofisher.com, 19.63 phenomenex.com | 91, 57, 190, 106, 92, 134, 142, 233 cardiff.ac.uk |

Note: Retention times can vary depending on the specific GC column and method parameters used.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) plays a crucial role in the identification and quantification of this compound. By analyzing the mass-to-charge ratio of ions, MS can confirm the presence of this compound and provide structural information.

Tandem mass spectrometry (MS/MS), also known as MS², is an essential technique in the analysis of this compound and other chemical compounds. rsc.orgnih.gov This method involves multiple stages of mass analysis, typically separating a precursor ion and then fragmenting it to produce characteristic product ions. nih.gov This fragmentation pattern acts as a unique fingerprint for the analyte, significantly enhancing the specificity of detection and allowing for the differentiation of isomers and isobars. rsc.orgnih.gov MS/MS is widely applied in multi-residue pesticide analysis due to its ability to suppress chemical noise and enable high precision quantification, even in complex matrices. sigmaaldrich.comvwr.combruker.comlcms.czca.govshimadzu.commdpi.comnih.gov

Triple quadrupole mass spectrometry (often denoted as TQ-MS or QQQ) and ion trap mass spectrometry are prominent mass analyzer technologies used in this compound analysis. Triple quadrupole systems consist of three cascaded quadrupoles; the first and third act as mass filters, while the second serves as a collision cell for fragmentation. bruker.comca.gov This configuration, particularly when coupled with liquid chromatography (LC-QQQ) or gas chromatography (GC-QQQ), is a primary technique for targeted quantification of pesticides, including in environmental studies and food testing, owing to its high sensitivity and selectivity. bruker.comlcms.czca.govshimadzu.com

Ion trap mass spectrometers confine ions within a defined space using electric fields. frtr.gov They are capable of performing multiple stages of MS (MSn), allowing for extensive fragmentation and structural elucidation. nih.gov Developments in ion trap technology, such as dual linear ion traps, aim to improve analysis speed and quantitation precision by enhancing sample utilization efficiency. rsc.orgnih.gov

Quadrupole Time-of-Flight (QTOF-MS) and Orbitrap high-resolution mass spectrometry (HRMS) represent advanced mass spectrometric approaches offering high mass accuracy and resolving power. QTOF-MS combines a quadrupole mass filter with a time-of-flight analyzer. wikipedia.orgnih.gov This hybrid design provides accurate mass measurements of precursor and product ions, high sensitivity, and rapid analysis speed, making it valuable for screening and identification in various applications, including environmental monitoring and food safety. wikipedia.orgnih.govlabcompare.comca.govsci-hub.se QTOF-MS can be coupled with both GC and LC systems. labcompare.comca.govsci-hub.se

Orbitrap HRMS technology, on the other hand, utilizes an Orbitrap mass analyzer to achieve very high resolution and mass accuracy. lcms.czthermofisher.com This capability is crucial for resolving isobaric interferences and confidently determining the elemental composition of analytes. lcms.czthermofisher.com Orbitrap systems are widely adopted for both targeted and non-targeted screening of pesticides and contaminants in complex matrices like food and environmental samples. lcms.czthermofisher.comsigmaaldrich.comnih.gov Hybrid systems, such as quadrupole-Orbitrap mass spectrometers, combine the advantages of quadrupole precursor ion selection with the high resolution of the Orbitrap analyzer, further enhancing analytical capabilities. thermofisher.com

Triple Quadrupole and Ion Trap Mass Spectrometry

Validation Parameters for Analytical Methods (e.g., sensitivity, accuracy, precision, limits of detection and quantification)

Validating analytical methods for this compound detection and quantification is essential to ensure their reliability and fitness for purpose. Key validation parameters include sensitivity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). demarcheiso17025.comelementlabsolutions.comresearchgate.neteurachem.org

Sensitivity: Refers to the ability of the method to detect small amounts of the analyte. In linear calibrations, sensitivity is related to the slope of the calibration curve. demarcheiso17025.com

Accuracy: Expresses the closeness of agreement between the measured value and the true or accepted reference value. demarcheiso17025.comelementlabsolutions.comresearchgate.net Accuracy is often assessed through recovery studies by analyzing fortified blank or matrix samples. nih.govresearchgate.net

Precision: Describes the agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. demarcheiso17025.comelementlabsolutions.comresearchgate.net Precision can be evaluated at different levels, including instrument precision, repeatability (intra-assay precision), intermediate precision, and reproducibility. researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. demarcheiso17025.comchromatographyonline.com LOD can be determined based on the signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the blank and the slope of the calibration curve. demarcheiso17025.comresearchgate.netchromatographyonline.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. demarcheiso17025.comchromatographyonline.com LOQ is typically determined using a signal-to-noise ratio of 10:1 or calculated similarly to LOD but with a different constant. demarcheiso17025.comresearchgate.netchromatographyonline.com For impurity tests and trace analysis, the LOQ often defines the lower limit of the method's linear range. demarcheiso17025.com

Satisfactory validation typically involves achieving acceptable recovery ranges and relative standard deviations (RSD) for accuracy and precision, respectively. mdpi.comscispace.com

Application of Analytical Methods in Environmental and Agricultural Matrices

Advanced analytical methods, particularly those based on mass spectrometry, are widely applied for the determination of this compound in various environmental and agricultural matrices. This compound has been used as an analytical reference standard for quantification in fruit juices and environmental samples. sigmaaldrich.comscientificlabs.co.uk

Studies have focused on the analysis of pesticide residues, including this compound, in environmental samples such as water (wastewater, surface water, groundwater) and sediment. ca.govnih.govca.govmdpi.comembrapa.brusgs.govmst.dk These analyses are crucial for monitoring environmental contamination and assessing potential risks.

In agricultural matrices, analytical methods are employed to determine this compound residues in various food products. This includes the analysis of fruits (such as apples and citrus fruits) and fruit juices, as well as other crops like tea and rice. sigmaaldrich.commdpi.comsci-hub.senih.govscispace.commdpi.comresearchgate.netresearchgate.net The analysis of pesticides in food is essential for ensuring food safety and compliance with regulatory limits, such as Maximum Residue Levels (MRLs). mdpi.comlcms.cz Sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly coupled with MS-based methods for the analysis of pesticide residues in complex food matrices. sigmaaldrich.comlcms.czmdpi.comresearchgate.netyoutube.com

Future Research Trajectories and Sustainable Agrochemical Development

Development of Novel Herbicidal Candidates Based on Tebutam's Core Structure or Mechanistic Insights

Future research may explore the development of novel herbicidal candidates by building upon the known mechanism of action of this compound. This compound has been identified as an inhibitor of microtubule assembly and acyl-ACP thioesterase (FAT) herts.ac.ukresearchgate.net. Understanding the precise binding sites and interactions involved in FAT inhibition, for instance, can inform structure-activity relationship (SAR) studies. researchgate.net These studies could lead to the design and synthesis of new compounds with modified structures based on the this compound scaffold or related chemical entities that exhibit improved efficacy, selectivity, or environmental profiles. Research into novel herbicides targeting specific plant pathways, such as lysine (B10760008) biosynthesis, demonstrates the potential for discovering new herbicidal leads with distinct modes of action elifesciences.org. While direct modifications of this compound's core structure are not explicitly detailed in recent public search results, the principle of using mechanistic insights (like FAT inhibition) to guide the discovery of new herbicidal molecules is a key area of research in agrochemistry. researchgate.netresearchgate.net

In-depth Mechanistic Characterization through Omics Technologies (e.g., metabolomics)

Advanced "omics" technologies, such as metabolomics, proteomics, and lipidomics, offer powerful tools for a more in-depth characterization of this compound's mechanism of action at the molecular level. researchgate.netnih.govresearchgate.netaua.gr Metabolomics, in particular, allows for the comprehensive analysis of metabolic changes within a plant or organism in response to herbicide exposure. researchgate.netresearchgate.netaua.gr By comparing the metabolic profiles of plants treated with this compound to those treated with herbicides with known mechanisms, researchers can identify affected biochemical pathways and potential off-target effects. researchgate.netaua.gr Integrating metabolomics with other omics approaches, such as proteomics (studying protein expression) and lipidomics (studying lipid profiles), can provide a more holistic understanding of the biological response to this compound. nih.gov This multi-omics approach can help to confirm the primary target site, reveal secondary effects, and potentially identify biomarkers of exposure or sensitivity. nih.govresearchgate.netaua.gr Such detailed mechanistic understanding is crucial for rational herbicide design, predicting potential resistance mechanisms, and assessing ecological impacts.

Strategies for Environmental Risk Mitigation in Herbicide Application

Mitigating the environmental risks associated with herbicide application, including compounds like this compound, is a critical area of ongoing research and development. Strategies focus on minimizing off-target movement through spray drift and runoff, as well as reducing persistence and potential impact on non-target organisms. epa.govpesticidestewardship.org Research explores best management practices such as optimizing application techniques, using drift-reducing adjuvants, and implementing buffer zones near sensitive areas. epa.gov Agronomic practices like cover crops, conservation tillage, and the use of windbreaks can help reduce herbicide runoff and soil erosion, thereby limiting herbicide movement into water bodies. epa.gov While Tebuthiuron, a different herbicide, has been studied for its persistence and mobility, highlighting the importance of understanding the environmental fate of such compounds, similar considerations apply to this compound. agriculture.gov.au Future research may also investigate the development of formulations that reduce volatility or enhance soil binding, further minimizing environmental exposure. Regulatory strategies, such as those outlined by the EPA, aim to identify mitigation measures to protect endangered species from herbicide exposure by considering factors like location, biology, and habitat of these species. epa.govpesticidestewardship.org

Integration of this compound Research within broader Sustainable Weed Management Frameworks

Sustainable weed management emphasizes the integration of multiple control methods to reduce reliance on single approaches and minimize environmental impact. agronomyjournals.commdpi.commdpi.comresearchgate.net Research on this compound is increasingly being viewed within this broader framework. This involves understanding how this compound can be effectively combined with non-chemical methods such as cultural practices (e.g., crop rotation, cover cropping), mechanical weeding, and biological control agents. agronomyjournals.commdpi.commdpi.comresearchgate.net Future research will focus on developing integrated weed management (IWM) programs that strategically utilize herbicides like this compound as one tool among many, based on specific weed pressures, crop systems, and environmental conditions. agronomyjournals.commdpi.com This includes optimizing application timing and rates within an IWM context to achieve effective weed control while minimizing the total amount of herbicide used. The development of herbicide-resistant weeds underscores the need for diverse control strategies, making the integration of chemical and non-chemical methods essential for long-term sustainability in agriculture. agronomyjournals.commdpi.com Research into precision application technologies, guided by weed mapping and detection, can also contribute to the more sustainable use of herbicides like this compound by targeting applications only where needed.

Q & A

Q. How can I design a controlled experiment to evaluate Tebutam's herbicidal efficacy under varying soil conditions?

Methodological Answer :

- Step 1 : Define soil variables (pH, organic matter, moisture) using a factorial design to isolate interactions .

- Step 2 : Standardize this compound application rates (e.g., 0.5–2.0 kg/ha) and monitor weed suppression metrics (germination rates, biomass reduction) .

- Step 3 : Replicate trials across ≥3 soil types to ensure generalizability. Use ANOVA for comparative analysis .

Q. What analytical techniques are optimal for quantifying this compound residues in environmental samples?

Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validated for detection limits ≤0.01 ppm in water and soil .

- Extraction Protocol : Use acetonitrile-based QuEChERS for recovery rates >85% .

- Validation : Include spike-and-recovery tests across matrices to address variability .

Advanced Research Questions

Q. How can I resolve contradictions in reported degradation half-lives of this compound across studies?

Methodological Answer :

- Hypothesis Testing : Evaluate environmental covariates (e.g., UV exposure, microbial activity) using meta-regression .

- Replication : Reproduce prior studies under identical conditions to isolate methodological discrepancies .

- Data Synthesis : Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize reporting .

Q. Example Contradiction Analysis :

| Study | Half-life (Days) | Soil Type | Temperature (°C) |

|---|---|---|---|

| A | 30 | Loam | 25 |

| B | 45 | Sandy | 20 |

| C | 28 | Loam | 30 |

| Interpretation: Temperature and soil texture explain 62% of variance (p < 0.05) . |

Q. What mechanistic models explain this compound's inhibition of cellulose biosynthesis in resistant weed species?

Methodological Answer :

- In Silico Modeling : Use molecular docking simulations to predict this compound-enzyme interactions (e.g., with cellulose synthase-3) .

- Transcriptomic Analysis : Compare gene expression profiles in susceptible vs. resistant Amaranthus spp. to identify resistance markers .

- Validation : Corrogate in vitro enzyme inhibition assays with field efficacy data .

Q. How to assess this compound's long-term ecological impact using longitudinal field studies?

Methodological Answer :

- Study Design : Implement a 5-year cohort analysis with biannual sampling for soil microbiota diversity and non-target plant recovery .

- Metrics : Calculate Shannon Diversity Index for soil microbes; monitor bioaccumulation in earthworms .

- Statistical Tools : Use mixed-effects models to account for temporal autocorrelation .

Guidelines for Avoiding Common Pitfalls

- Feasibility : Ensure questions are answerable within resource constraints (e.g., "How does this compound affect X?" vs. "What is this compound?") .

- Novelty : Ground questions in literature gaps (e.g., "How does this compound interact with Y herbicide?" vs. rehashing efficacy studies) .

- Ethics : Address non-target organism impacts explicitly in experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.